![molecular formula C14H15IN2O4 B11824957 1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butil 5-metil 3-yodo-1H-pirrolo[2,3-b]piridina-1,5-dicarboxilato es un complejo compuesto orgánico con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo pirrolo[2,3-b]piridina sustituido con grupos terc-butilo, metilo y yodo. La presencia de estos grupos funcionales confiere propiedades químicas distintas, convirtiéndolo en un valioso objeto de investigación y aplicaciones industriales.
Métodos De Preparación
La síntesis de 1-tert-Butil 5-metil 3-yodo-1H-pirrolo[2,3-b]piridina-1,5-dicarboxilato típicamente involucra reacciones orgánicas de múltiples pasosLas condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para lograr altos rendimientos y pureza .
Los métodos de producción industrial para este compuesto pueden incluir procesos por lotes a gran escala, donde los parámetros de reacción se optimizan para la eficiencia y la rentabilidad. También se puede explorar el uso de reactores de flujo continuo para mejorar la escalabilidad del proceso de síntesis .
Análisis De Reacciones Químicas
1-tert-Butil 5-metil 3-yodo-1H-pirrolo[2,3-b]piridina-1,5-dicarboxilato se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4) para producir derivados reducidos.
Sustitución: El átomo de yodo en el compuesto se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados azido o ciano, que tienen sus propias propiedades y aplicaciones únicas .
Aplicaciones Científicas De Investigación
1-tert-Butil 5-metil 3-yodo-1H-pirrolo[2,3-b]piridina-1,5-dicarboxilato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y mecanismos.
Biología: El compuesto se puede utilizar en el desarrollo de moléculas bioactivas, incluidos posibles productos farmacéuticos. Sus derivados pueden exhibir actividad biológica contra varios objetivos.
Medicina: La investigación de las propiedades medicinales de este compuesto y sus derivados puede conducir al descubrimiento de nuevos fármacos para el tratamiento de enfermedades.
Mecanismo De Acción
El mecanismo por el cual 1-tert-Butil 5-metil 3-yodo-1H-pirrolo[2,3-b]piridina-1,5-dicarboxilato ejerce sus efectos depende en gran medida de su interacción con los objetivos moleculares. El átomo de yodo y el núcleo pirrolo[2,3-b]piridina juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas, receptores y otras biomoléculas, modulando su actividad y provocando diversos efectos biológicos .
Comparación Con Compuestos Similares
En comparación con compuestos similares, 1-tert-Butil 5-metil 3-yodo-1H-pirrolo[2,3-b]piridina-1,5-dicarboxilato destaca por su combinación única de grupos funcionales. Los compuestos similares incluyen:
- terc-Butil 3-yodo-5-metil-1H-pirrolo[2,3-b]piridina-1-carboxilato
- terc-Butil 5-yodo-1H-pirazolo[3,4-b]piridina-1-carboxilato
- terc-Butil 3-yodo-5-(trifluorometil)-1H-pirrolo[2,3-b]piridina-1-carboxilato
Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales específicos, lo que lleva a variaciones en sus propiedades químicas y aplicaciones. La presencia del grupo dicarboxilato en 1-tert-Butil 5-metil 3-yodo-1H-pirrolo[2,3-b]piridina-1,5-dicarboxilato aumenta su versatilidad y potencial para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H15IN2O4 |
|---|---|
Peso molecular |
402.18 g/mol |
Nombre IUPAC |
1-O-tert-butyl 5-O-methyl 3-iodopyrrolo[2,3-b]pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-7-10(15)9-5-8(12(18)20-4)6-16-11(9)17/h5-7H,1-4H3 |
Clave InChI |
FTNOAAUBNJVNRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


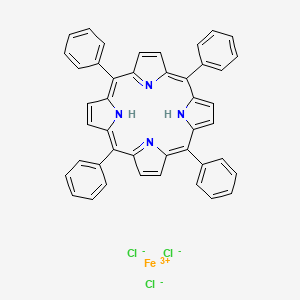
![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)


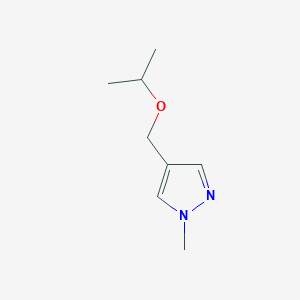

![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
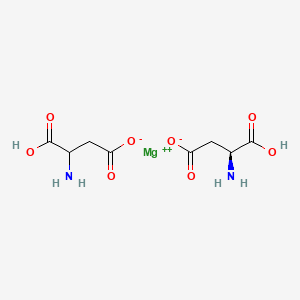
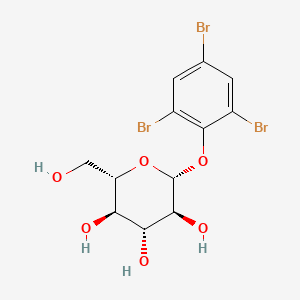
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
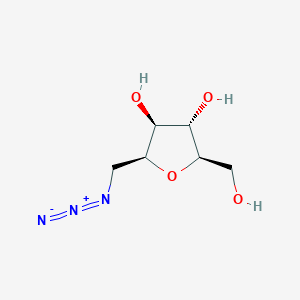
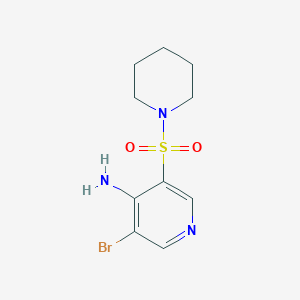

![[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol](/img/structure/B11824977.png)
